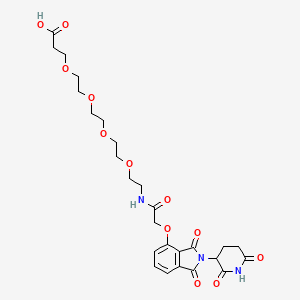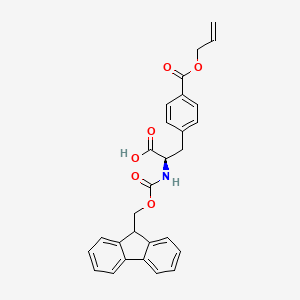
Thalidomide-O-PEG4-Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thalidomide-O-PEG4-Acid is a synthetic compound that combines a thalidomide moiety with a polyethylene glycol (PEG4) chain, terminated with a carboxylic acid group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to target specific proteins for degradation. The chemical formula of this compound is C24H30N2O11, and it has a molecular weight of 522.5 .
Preparation Methods
The synthesis of Thalidomide-O-PEG4-Acid involves several steps. The thalidomide moiety is first synthesized, followed by the attachment of the PEG4 chain and the carboxylic acid group. The reaction conditions typically involve the use of activators such as EDC or HATU to facilitate the coupling reactions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
Thalidomide-O-PEG4-Acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can react with amine-containing moieties in the presence of activators like EDC or HATU.
Click Chemistry Reactions: It can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with molecules containing alkyne groups.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): It can also react with molecules containing DBCO or BCN groups.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Thalidomide-O-PEG4-Acid has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are used to target specific proteins for degradation.
Biology: Employed in studies involving protein degradation and the investigation of protein functions.
Medicine: Utilized in the development of targeted therapies for various diseases, including cancer.
Industry: Applied in the design of advanced drug conjugates and targeted therapies.
Mechanism of Action
The mechanism of action of Thalidomide-O-PEG4-Acid involves its role as a linker in PROTACs. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins. This compound binds to cereblon, a component of the E3 ubiquitin ligase complex, which facilitates the ubiquitination and subsequent degradation of the target protein . This process involves the recruitment of the target protein to the E3 ligase complex, leading to its ubiquitination and degradation by the proteasome .
Comparison with Similar Compounds
Thalidomide-O-PEG4-Acid is unique due to its combination of a thalidomide moiety with a PEG4 chain and a carboxylic acid group. Similar compounds include:
Thalidomide-O-PEG4-NHS Ester: A PROTAC linker that incorporates the thalidomide-based cereblon ligand and a PEG4 linker, reactive with amine moieties.
Thalidomide-O-PEG4-Azide: A PEG-based PROTAC linker that can undergo click chemistry reactions with alkyne-containing molecules.
These similar compounds share the thalidomide moiety and PEG4 linker but differ in their terminal functional groups, which confer different reactivity and applications.
Properties
Molecular Formula |
C26H33N3O12 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |
InChI Key |
NUQAHUZNPRLYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)
![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-[4-[[6-amino-9-[5-(aziridin-1-ylmethyl)-3,4-dihydroxyoxolan-2-yl]purin-8-yl]amino]butyl]-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B12287897.png)





![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)




